molecular formula C10H21NO B12976849 (S)-2-(3-Methoxypentan-3-yl)pyrrolidine CAS No. 118971-01-0

(S)-2-(3-Methoxypentan-3-yl)pyrrolidine

Cat. No.: B12976849
CAS No.: 118971-01-0
M. Wt: 171.28 g/mol
InChI Key: AYPVCAMFUQUTEW-VIFPVBQESA-N
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Description

(S)-2-(3-Methoxypentan-3-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The compound’s structure includes a pyrrolidine ring substituted with a 3-methoxypentan-3-yl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 3-methoxypentane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with 3-methoxypentane.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Methoxypentan-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidines and methoxy derivatives.

Scientific Research Applications

(S)-2-(3-Methoxypentan-3-yl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-methylpentane: A structurally similar compound with a methoxy group and a pentane chain.

    N-Methyl-3-pentanamine: Another related compound with a pentane chain and an amine group.

Uniqueness

(S)-2-(3-Methoxypentan-3-yl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its chirality (S-configuration) also plays a crucial role in its interactions and reactivity.

Properties

CAS No.

118971-01-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(2S)-2-(3-methoxypentan-3-yl)pyrrolidine

InChI

InChI=1S/C10H21NO/c1-4-10(5-2,12-3)9-7-6-8-11-9/h9,11H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

AYPVCAMFUQUTEW-VIFPVBQESA-N

Isomeric SMILES

CCC(CC)([C@@H]1CCCN1)OC

Canonical SMILES

CCC(CC)(C1CCCN1)OC

Origin of Product

United States

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